molecular formula C21H22ClN5O2 B2870528 2-[(4-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-92-3

2-[(4-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2870528
CAS RN: 887671-92-3
M. Wt: 411.89
InChI Key: UAVSYAMNRVSCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains several functional groups and rings, including a chlorophenyl group, a cyclopentyl group, a purine ring, and an imidazole ring . These features suggest that it might have interesting chemical and biological properties.

Scientific Research Applications

Antimicrobial Agent

Imidazole derivatives are known for their antimicrobial properties. The compound can be synthesized into various derivatives that exhibit potent activity against a range of microorganisms. For instance, certain imidazole derivatives have shown good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents .

Antifungal Applications

The structural similarity of this compound to known antifungal agents suggests its potential use in treating fungal infections. Imidazole and its derivatives, like clotrimazole and miconazole, are widely used as antifungal medications, and the compound could be developed into a new class of antifungal drugs .

Larvicidal Activities

Research on imidazole derivatives has also demonstrated their effectiveness as larvicides. These compounds can be used to control mosquito populations by targeting larvae, which is crucial in preventing diseases like malaria and dengue .

Pharmaceutical Analysis

This compound can serve as a secondary standard in pharmaceutical analysis, ensuring the quality and consistency of pharmaceutical products through release testing, method development, and calibration requirements .

Antitumor and Anticancer Properties

Imidazole derivatives are being studied for their antitumor and anticancer properties. The compound’s ability to be modified into various derivatives means it could be used to develop new medications for treating different types of cancer .

Chemotherapy

Due to the high nitrogen content in imidazole rings, these compounds are of interest in chemotherapy applications. They can be used to create drugs that are effective in treating diseases that require chemotherapy, such as certain cancers .

Crop Protection

Imidazole derivatives are also applied in crop protection. They can be synthesized into compounds that protect crops from various fungal diseases, which is vital for maintaining food security .

Antioxidant Potential

Some imidazole derivatives have been evaluated for their antioxidant potential and have shown good scavenging potential compared to ascorbic acid. This indicates that the compound could be developed into an antioxidant agent .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c1-13-11-25-17-18(23-20(25)27(13)16-5-3-4-6-16)24(2)21(29)26(19(17)28)12-14-7-9-15(22)10-8-14/h7-11,16H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVSYAMNRVSCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-8-cyclopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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